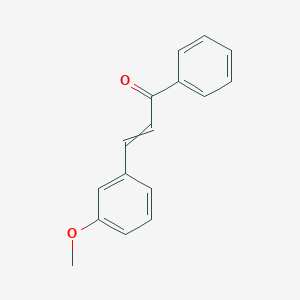
2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- is a member of the chalcone family, which are α,β-unsaturated aromatic ketones. Chalcones are known for their diverse biological activities and serve as intermediates for synthesizing various heterocyclic compounds. This compound, in particular, has been studied for its potential pharmacological properties, including anti-inflammatory and analgesic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between acetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Microwave-assisted synthesis has also been explored as a method to enhance reaction rates and yields compared to conventional heating methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted chalcones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as an intermediate for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antioxidant, antimicrobial, and antitumor properties.
Medicine: It has shown promise in pharmacological studies for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of 2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can modulate signaling pathways related to apoptosis and cell cycle regulation, contributing to its antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-2-propen-1-one: A widely researched chalcone with potential anticancer activity.
1-(4′-Methoxyphenyl)-3-(3″-methoxy-4″-hydroxyphenyl)-2-propen-1-one: Known for its higher analgesic and anti-inflammatory activities compared to standard drugs like aspirin and indomethacin.
Uniqueness
2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxy group enhances its electron-donating properties, contributing to its potent pharmacological effects .
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFHVAAFIDSBRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282794 |
Source


|
| Record name | 2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22966-05-8 |
Source


|
| Record name | 2-Propen-1-one, 3-(3-methoxyphenyl)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10282794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













